4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid
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Overview
Description
4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid (4-DMTPB) is a compound derived from the pyrimidine ring that has been found to have a variety of uses in scientific research. 4-DMTPB is a versatile compound that can be used in a variety of experiments and applications, such as synthesis, pharmacology, and biochemistry. 4-DMTPB has a variety of advantages, including its low cost, availability, and stability. It is also useful in a number of different experiments, as it can be used as a building block for synthesizing a variety of other compounds.
Scientific Research Applications
4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid has been widely used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including drugs, hormones, and other small molecules. It has also been used in the synthesis of a variety of polymers, such as polyesters and polyamides. In addition, this compound has been used in a number of biological experiments, such as the study of enzyme kinetics and the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and esterases. It is also believed to be involved in the regulation of gene expression, as it has been found to inhibit the activity of certain transcription factors.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and esterases. It has also been found to inhibit the activity of certain transcription factors, suggesting that it may be involved in the regulation of gene expression. In addition, this compound has been found to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is widely available. It is also stable, making it suitable for use in a variety of experiments. However, this compound also has some limitations. It is a relatively weak inhibitor of enzymes, and it is not as effective as some other compounds. In addition, it is not suitable for use in experiments that require a high degree of specificity.
Future Directions
There are a number of potential future directions for the use of 4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid in scientific research. It could be used to develop new drugs or other compounds, as it is a versatile building block for synthesis. It could also be used to further study the mechanism of action of enzymes and transcription factors, as it has been found to inhibit their activity. In addition, it could be used to study the biochemical and physiological effects of this compound, as it has been found to have antioxidant and anti-inflammatory effects. Finally, this compound could be used to develop more effective inhibitors of enzymes, as its current level of inhibition is relatively weak.
Synthesis Methods
4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid is synthesized from the reaction of 1,3-dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl-benzene and acetic anhydride. The reaction is carried out in a solvent such as acetonitrile. The reaction proceeds in two steps. First, the benzene undergoes a nucleophilic substitution reaction with the acetic anhydride, resulting in the formation of an intermediate compound. This intermediate then undergoes a dehydration reaction, resulting in the formation of this compound.
properties
IUPAC Name |
4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-15-11(17)10(12(18)16(2)14(15)21)7-8-3-5-9(6-4-8)13(19)20/h3-7H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSYFFQBGWKBLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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